N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a nitro group attached to a benzamide moiety, along with two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino-N-(2,4-dimethoxyphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dimethoxyaniline and 4-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Biological Research: The compound has shown potential as an inhibitor of bacterial RNA polymerase, making it a candidate for developing new antibacterial agents.
Chemical Research: Its unique structure allows for the study of various chemical reactions and mechanisms, contributing to the understanding of organic synthesis and reactivity.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-4-nitrobenzamide exerts its effects, particularly its antimicrobial activity, involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for the synthesis of RNA in bacteria, and its inhibition disrupts bacterial gene transcription, leading to the death of the bacterial cells . Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase, which is a novel drug-binding site .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase but have different structural features and potentially different binding affinities.
4-nitrobenzamide derivatives: These compounds share the nitrobenzamide core but may have different substituents on the phenyl ring, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Functional Groups : Nitro group (-NO), dimethoxy groups (-OCH), and an amide linkage (-C(=O)N-).
These structural components contribute to its reactivity and interaction with biological targets.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial RNA polymerase. This enzyme is essential for RNA synthesis in bacteria, and its inhibition disrupts transcription processes, leading to bacterial cell death. The compound's nitro group plays a crucial role in this mechanism by participating in redox reactions that generate toxic intermediates capable of damaging bacterial DNA .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
In vitro studies have shown that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a lead compound for developing new antibacterial agents .
Comparative Antimicrobial Efficacy
Pathogen | Inhibition Concentration (IC50) | Mechanism |
---|---|---|
Staphylococcus aureus | 15 µM | RNA polymerase inhibition |
Streptococcus pneumoniae | 20 µM | RNA polymerase inhibition |
Antitumor Activity
Recent studies indicate that this compound may also possess antitumor properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, potentially through mechanisms similar to those observed in its antibacterial activity .
Case Studies
- Breast Cancer Cell Line Study :
- Mechanistic Insights :
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)16-15(18)10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKRQHILJWOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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